molecular formula C21H24N6O2 B11336665 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B11336665
M. Wt: 392.5 g/mol
InChI Key: DWBDNPMEHMTBHX-UHFFFAOYSA-N
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Description

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine precursor. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired urea linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and optimized reaction conditions is crucial to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H24N6O2/c1-14-22-19(13-20(23-14)27(2)3)24-15-9-11-16(12-10-15)25-21(28)26-17-7-5-6-8-18(17)29-4/h5-13H,1-4H3,(H,22,23,24)(H2,25,26,28)

InChI Key

DWBDNPMEHMTBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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